![molecular formula C14H17BO2S B569197 2-(Benzo[B]thiophen-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1000160-75-7](/img/structure/B569197.png)
2-(Benzo[B]thiophen-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
This compound belongs to the class of organic compounds known as 1-benzothiophenes . It’s used as an optical brightener which converts UV light into visible light .
Synthesis Analysis
The synthesis of thiophene derivatives involves heterocyclization of various substrates . A Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed . The product was obtained in moderate to good yield (up to 87%) .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The structure was solved by direct methods and refined using SHELXL-2018 .Chemical Reactions Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Characterization : The compound has been synthesized and characterized using various spectroscopic methods like FT-IR, NMR, MS, and X-ray diffraction. These studies are crucial for understanding the molecular structure and properties of the compound (Wu et al., 2021).
Crystal Structure Analysis : Research has been conducted to determine the crystal structure of related compounds using X-ray diffraction and density functional theory (DFT). These studies help in understanding the molecular and electronic structure, which is vital for potential applications in various fields (Huang et al., 2021).
Inhibitory Activity Against Serine Proteases : Some derivatives of this compound have been shown to inhibit serine proteases, including thrombin. This suggests potential therapeutic applications in the treatment of diseases involving these enzymes (Spencer et al., 2002).
Application in Polymer Synthesis : The compound has been used in the Suzuki synthesis of polyalkylthiophenes, indicating its utility in the field of polymer chemistry and materials science (Liversedge et al., 2006).
Potential in Organic Semiconductors : There is research indicating the use of related compounds in the synthesis of organic semiconductors, which are critical for applications in electronics (Ryu et al., 2023).
Prodrug Version of Metal Chelators : Some analogs of the compound have been evaluated as prodrugs for metal chelators, which can be used in treating conditions associated with oxidative stress (Wang & Franz, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Thiophene and its substituted derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
2-(1-benzothiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO2S/c1-13(2)14(3,4)17-15(16-13)11-6-5-7-12-10(11)8-9-18-12/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTHIDLDBILMSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CSC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719877 | |
Record name | 2-(1-Benzothiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[B]thiophen-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1000160-75-7 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000160-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Benzothiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-benzothiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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